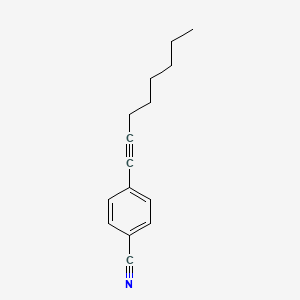
2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 3 positions, and two methyl groups are substituted at the 4 and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of 2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can convert the fluorine atoms to hydrogen, resulting in the formation of 4,4’-dimethyl-1,1’-biphenyl.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 4,4’-Difluoro-1,1’-biphenyl
- 2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl
Uniqueness
2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl is unique due to the specific positions of the fluorine and methyl groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Eigenschaften
CAS-Nummer |
612543-66-5 |
|---|---|
Molekularformel |
C14H12F2 |
Molekulargewicht |
218.24 g/mol |
IUPAC-Name |
2,3-difluoro-1-methyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H12F2/c1-9-3-6-11(7-4-9)12-8-5-10(2)13(15)14(12)16/h3-8H,1-2H3 |
InChI-Schlüssel |
VQRDHUIACWSKLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C=C2)C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)
![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)






![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)




